molecular formula C23H15Cl2NO5 B12462388 Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B12462388
M. Wt: 456.3 g/mol
InChI Key: JWTYNRYQUVIIQG-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro and phenoxy groups attached to a dioxoisoindole core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of salicylic acid, followed by the reaction with 4-chlorophenol to form the intermediate compound. This intermediate is then subjected to further reactions, including the formation of salicylic acid chloride in situ with phosphorus trichloride (PCl3), achieving high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of chloro groups with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate stands out due to its unique combination of chloro and phenoxy groups attached to a dioxoisoindole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H15Cl2NO5

Molecular Weight

456.3 g/mol

IUPAC Name

ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H15Cl2NO5/c1-2-30-23(29)13-3-9-17-18(11-13)22(28)26(21(17)27)15-6-10-20(19(25)12-15)31-16-7-4-14(24)5-8-16/h3-12H,2H2,1H3

InChI Key

JWTYNRYQUVIIQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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